1-Bromo-5-fluoro-2-iodo-3-nitrobenzene

Beschreibung

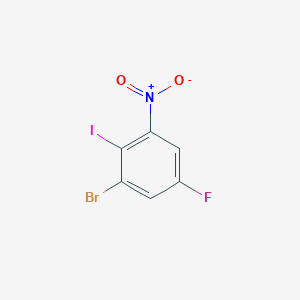

1-Bromo-5-fluoro-2-iodo-3-nitrobenzene (C₆H₂BrFINO₂) is a halogenated nitrobenzene derivative with a molecular weight of 373.90 g/mol. It features bromine (position 1), iodine (position 2), nitro (position 3), and fluorine (position 5) substituents. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its diverse reactivity profile .

Eigenschaften

IUPAC Name |

1-bromo-5-fluoro-2-iodo-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrFINO2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTQLTWMQHZGJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])I)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrFINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598749 | |

| Record name | 1-Bromo-5-fluoro-2-iodo-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144580-17-6 | |

| Record name | Benzene, 1-bromo-5-fluoro-2-iodo-3-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144580-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-5-fluoro-2-iodo-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-5-fluoro-2-iodo-3-nitrobenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes:

Nitration: Introducing a nitro group to the benzene ring using concentrated nitric acid and sulfuric acid.

Halogenation: Sequential introduction of bromine, fluorine, and iodine atoms through electrophilic aromatic substitution reactions. Each halogenation step requires specific conditions and reagents, such as bromine in the presence of a catalyst like iron(III) bromide, fluorine using a fluorinating agent like Selectfluor, and iodine using iodine monochloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-5-fluoro-2-iodo-3-nitrobenzene can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be replaced by other groups through nucleophilic aromatic substitution.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.

Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form different oxidation states of the substituents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of derivatives with different substituents replacing the halogens.

Reduction: Formation of 1-Bromo-5-fluoro-2-iodo-3-aminobenzene.

Oxidation: Formation of various oxidized products depending on the reaction conditions.

Wissenschaftliche Forschungsanwendungen

1-Bromo-5-fluoro-2-iodo-3-nitrobenzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals. The compound’s structure allows for modifications that can lead to new drugs or biological probes.

Medicine: Research into its derivatives for potential therapeutic applications, including anti-cancer and anti-inflammatory agents.

Industry: Used in the production of specialty chemicals and materials, such as advanced polymers and electronic materials.

Wirkmechanismus

The mechanism of action of 1-Bromo-5-fluoro-2-iodo-3-nitrobenzene depends on its specific application. In chemical reactions, the compound’s substituents influence its reactivity and interaction with other molecules. For example, the nitro group is an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The halogens can participate in various substitution reactions, altering the compound’s properties and reactivity.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and its analogs:

Physicochemical Properties

- Electron Effects: The nitro group (NO₂) at position 3 in the target compound strongly withdraws electrons, directing electrophilic substitution to meta positions. Fluorine’s electronegativity further polarizes the aromatic ring, enhancing stability but reducing nucleophilic attack rates compared to analogs with chlorine .

- Solubility: Halogenated nitrobenzenes are generally sparingly soluble in water but soluble in organic solvents like ethanol and dichloromethane. The iodine substituent in the target compound may increase solubility in nonpolar solvents due to its larger atomic radius .

- Stability : Iodine’s lower bond dissociation energy compared to bromine or chlorine may reduce thermal stability. The nitro group also poses explosion risks under high heat or shock .

Biologische Aktivität

1-Bromo-5-fluoro-2-iodo-3-nitrobenzene is a halogenated aromatic compound with potential applications in medicinal chemistry and material science. Its unique structure, characterized by multiple halogen substituents and a nitro group, suggests a diverse range of biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

- Molecular Formula : CHBrFION

- Molecular Weight : 295.9 g/mol

- CAS Number : 144580-17-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of multiple halogens and a nitro group enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions.

Target Interactions

This compound has been shown to interact with:

- Enzymes : It can inhibit certain enzyme activities by covalently modifying active sites.

- Receptors : The compound may act as an antagonist or agonist at specific receptor sites, influencing signaling pathways.

Biological Activity Overview

The compound exhibits several biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, potentially serving as a scaffold for antibiotic development. |

| Anticancer | Demonstrated cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent. |

| Anti-inflammatory | May modulate inflammatory pathways, contributing to reduced inflammation in experimental models. |

Case Studies

- Antimicrobial Activity : In a study assessing the antibacterial properties of halogenated compounds, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating promising antibacterial potential .

- Cytotoxicity in Cancer Cells : A recent investigation into the cytotoxic effects of various nitro-substituted benzene derivatives revealed that this compound induced apoptosis in human breast cancer cell lines (MCF7). The IC50 value was found to be 15 µM after 48 hours of exposure, suggesting effective anticancer properties .

- Anti-inflammatory Effects : In vivo studies demonstrated that treatment with this compound significantly reduced edema in a carrageenan-induced paw edema model. Histological analysis indicated decreased leukocyte infiltration and pro-inflammatory cytokine levels .

Discussion

The biological activity of this compound highlights its potential as a versatile compound in pharmaceutical development. Its ability to interact with various biological targets suggests that it could serve as a lead compound for further optimization and development into therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.